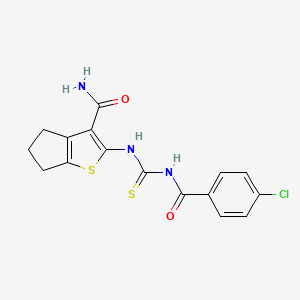
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) is a deuterium-labeled derivative of Dapoxetine hydrochloride. Dapoxetine hydrochloride is a short-acting selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation . The deuterium labeling in (Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) enhances its stability and allows for its use as an internal standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) involves the deuterium labeling of Dapoxetine hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Dapoxetine hydrochloride are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of (Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Dapoxetine hydrochloride are subjected to deuterium exchange reactions using deuterated reagents in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Various halogenating agents, nucleophiles, and catalysts under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Scientific Research Applications
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Dapoxetine and its metabolites.
Pharmacokinetic Studies: Employed in pharmacokinetic studies to track the metabolism and distribution of Dapoxetine in biological systems.
Neuroscience Research: Utilized in studies investigating the effects of SSRIs on serotonin reuptake and related neural pathways.
Drug Development: Aids in the development of new SSRIs and related compounds by providing a stable reference standard.
Mechanism of Action
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its activity on postsynaptic receptors . The central ejaculatory neural circuit, which includes spinal and cerebral areas, is influenced by this increased serotonin activity, leading to delayed ejaculation . The molecular targets involved include the serotonin transporter and various serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Dapoxetine hydrochloride: The non-deuterated form of the compound, also a short-acting SSRI used for premature ejaculation.
Fluoxetine: Another SSRI used for depression and anxiety disorders.
Sertraline: An SSRI used for depression, anxiety, and other mood disorders.
Uniqueness
(Rac)-N-desmethyl Dapoxetine-d7 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and makes it suitable as an internal standard in analytical applications . This labeling distinguishes it from other SSRIs and their derivatives, providing a reliable reference for quantitative analysis .
Properties
Molecular Formula |
C20H22ClNO |
|---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H/i5D,6D,7D,8D,11D,12D,13D; |
InChI Key |
USKHWFSVXPFHHA-GQPBQLLVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCCC(C3=CC=CC=C3)NC)[2H])[2H])[2H])[2H])[2H].Cl |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
